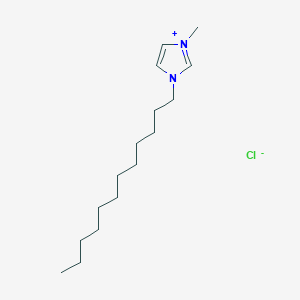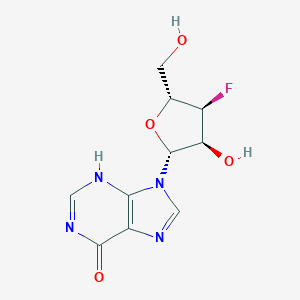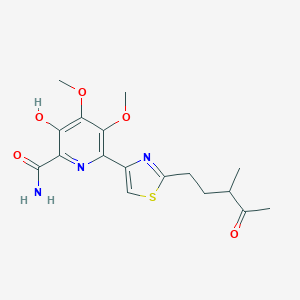
Chlorure de 1-dodécyl-3-méthylimidazolium
Vue d'ensemble
Description
1-Dodecyl-3-methylimidazolium chloride is a type of ionic liquid . It belongs to the family of imidazolium-based ionic liquids, which are known for their unique solubility and thermal chemical properties . The molecular formula of this compound is C16H31ClN2 and it has a molecular weight of 286.88 .
Synthesis Analysis
1-Dodecyl-3-methylimidazolium chloride can be synthesized by reacting 1-methylimidazole with 1-chlorodecane . Another method involves the reaction of 1-dodecanol with imidazole to prepare the imidazolium salt, which is then reacted with hydrochloric acid to obtain the chloride .Molecular Structure Analysis
The molecular structure of 1-Dodecyl-3-methylimidazolium chloride consists of a positively charged imidazolium ring with a dodecyl (12 carbon) alkyl chain and a methyl group attached to it .Chemical Reactions Analysis
As an ionic liquid, 1-Dodecyl-3-methylimidazolium chloride exhibits special solubility and thermal chemical properties. It has been used in various fields such as chemical synthesis, electrocatalysis, and catalytic reactions .Physical and Chemical Properties Analysis
1-Dodecyl-3-methylimidazolium chloride is a solid at room temperature . Its melting point is 96.63°C . More detailed physical and chemical properties may require specific experimental measurements .Applications De Recherche Scientifique
Activité antimicrobienne
Le chlorure de 1-dodécyl-3-méthylimidazolium a été évalué pour ses propriétés antimicrobiennes contre une large gamme de bactéries et de champignons . Il a démontré une activité antibactérienne et antifongique significative .
Écran de toxicité
Ce composé a été utilisé dans des études d'évaluation de la toxicité. Les résultats de la toxicité indiquent que les liquides ioniques (LI) contenant un groupe fonctionnel ester dans la chaîne latérale alkyle présentaient une toxicité beaucoup plus faible pour D. magna et une inhibition de l'acétylcholinestérase que les LI avec une longue chaîne alkyle sans substituants polaires .
Études d'interaction protéique
Le composé a été utilisé dans des études étudiant son interaction avec des protéines telles que l'albumine sérique humaine (ASH). Les études suggèrent que les composés testés pourraient induire le dépliage des protéines et des changements dans la structure secondaire de l'ASH .
Études d'amarrage moléculaire
Des études d'amarrage moléculaire ont été réalisées pour fournir des informations structurales sur les interactions de liaison des LI-ASH. Les composés amarrés présentent une forte affinité de liaison à l'ASH et les liaisons hydrogène, les interactions hydrophobes et électrostatiques ont joué un rôle majeur dans le processus .
Réduction de la viscosité dans le pétrole brut lourd
Le this compound a été étudié pour son potentiel à réduire la viscosité dans le pétrole brut lourd . Des études expérimentales ont démontré qu'il est efficace pour réduire la viscosité, présentant une diminution de 49,87 % lorsqu'il est ajouté à une concentration de 1500 mg/L .
Dispersion des asphaltènes
Le composé a été utilisé dans des études étudiant la dispersion des asphaltènes dans le pétrole brut lourd . Le point de dépôt initial des asphaltènes du pétrole brut lourd est augmenté de 63 % à 68 % avec l'ajout de 150 mg/L du composé .
Mécanisme D'action
Target of Action
1-Dodecyl-3-methylimidazolium chloride is a type of ionic liquid It is known to interact with various biological entities, such as bacteria and fungi, and can affect their growth and survival .
Mode of Action
The compound’s mode of action is primarily through its surface-active properties . As an ionic liquid, it can disrupt cellular membranes, interfere with protein functions, and alter the physicochemical properties of the environment it is in . The exact nature of these interactions and the resulting changes can vary depending on the specific context and conditions.
Biochemical Pathways
These could include membrane transport, signal transduction, and metabolic pathways .
Pharmacokinetics
As an ionic liquid, it is expected to have good solubility in both polar and non-polar environments, which could influence its absorption and distribution . Its metabolism and excretion would likely depend on the specific biological system it interacts with.
Result of Action
1-Dodecyl-3-methylimidazolium chloride has been shown to have significant antimicrobial activity against a wide range of bacteria and fungi . This suggests that its action results in the inhibition of microbial growth and survival.
Action Environment
The action, efficacy, and stability of 1-Dodecyl-3-methylimidazolium chloride can be influenced by various environmental factors. These include temperature, pH, and the presence of other substances . For example, its surface-active properties can be affected by the composition of the surrounding medium, which in turn can influence its interactions with biological entities .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
1-Dodecyl-3-methylimidazolium chloride has been evaluated for its antimicrobial properties against a wide range of bacteria and fungi . It has been found to interact with various biomolecules, including enzymes and proteins . The nature of these interactions involves hydrogen bonding, hydrophobic, and electrostatic interactions .
Cellular Effects
This compound has been found to have significant effects on various types of cells. It has been shown to induce protein unfolding and changes in the secondary structure of human serum albumin (HSA), a major protein in human blood . This suggests that 1-Dodecyl-3-methylimidazolium chloride can influence cell function by interacting with key proteins.
Molecular Mechanism
The molecular mechanism of action of 1-Dodecyl-3-methylimidazolium chloride involves binding interactions with biomolecules. Docking studies have shown that this compound exhibits a high binding affinity to HSA . This binding is facilitated by hydrogen bonding, hydrophobic, and electrostatic interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Dodecyl-3-methylimidazolium chloride can change over time. For example, it has been shown to lead to a maximum viscosity reduction of 49.87%
Dosage Effects in Animal Models
For instance, ionic liquids with long alkyl chains have shown toxicity towards Daphnia magna, a small planktonic crustacean .
Propriétés
IUPAC Name |
1-dodecyl-3-methylimidazol-3-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;/h14-16H,3-13H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXNHKQUEXEWAM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C=C[N+](=C1)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047918 | |
| Record name | 1-Dodecyl-3-methylimidazolium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114569-84-5 | |
| Record name | 1-Dodecyl-3-methylimidazolium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Dodecyl-3-methyl-1H-imidazol-3-ium Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Dodecyl-3-methylimidazolium chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY5Q72FW73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B58456.png)








![[(1R,2S)-2-Fluorocyclohexyl] thiocyanate](/img/structure/B58474.png)

![1-Propanol,3-[[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]amino]-](/img/structure/B58477.png)

